molecular formula C21H25N3O3 B2921912 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid CAS No. 899964-28-4

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid

Cat. No.: B2921912
CAS No.: 899964-28-4
M. Wt: 367.449
InChI Key: TUFJIFHEDUFLRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a phenylamino group, and a butanoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(phenylamino)aniline with a suitable butanoic acid derivative under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity. The use of automated systems and continuous monitoring can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenylamino and piperidine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. The exact pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(piperidin-1-yl)butanoic acid: A simpler analog with a similar core structure but lacking the phenylamino groups.

    4-Oxo-4-(4-(trifluoromethyl)piperidin-1-yl)butanoic acid: A derivative with a trifluoromethyl group, offering different chemical properties.

Uniqueness

4-Oxo-4-((4-(phenylamino)phenyl)amino)-2-(piperidin-1-yl)butanoic acid stands out due to its combination of phenylamino and piperidine groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

4-(4-anilinoanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c25-20(15-19(21(26)27)24-13-5-2-6-14-24)23-18-11-9-17(10-12-18)22-16-7-3-1-4-8-16/h1,3-4,7-12,19,22H,2,5-6,13-15H2,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJIFHEDUFLRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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